N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
“N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” is a synthetic organic compound that features a benzodioxole moiety and a benzamide group. Compounds with these structural motifs are often studied for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Compounds with similar structures have been known to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . This inhibition is crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which play a role in inflammation and pain. The compound’s interaction with COX enzymes involves competitive inhibition, where it binds to the active site of the enzyme, preventing the substrate from accessing it.
Cellular Effects
N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cell lines, such as cervical carcinoma cells (HeLa) . This induction of apoptosis is mediated through the activation of caspases, which are enzymes that play a critical role in the execution phase of cell apoptosis. Additionally, the compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide involves its binding interactions with biomolecules. The compound binds to the active site of COX enzymes, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. Additionally, the compound has been shown to modulate gene expression by influencing transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-1,3-benzodioxol-5-yl-3-[(methylsulfonyl)amino]benzamide change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent induction of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonylation: Introduction of the methylsulfonyl group can be done using reagents like methylsulfonyl chloride in the presence of a base.
Amidation: The final step involves coupling the benzodioxole derivative with a benzamide precursor under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the amide or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)benzamide: Lacks the methylsulfonyl group.
3-[(methylsulfonyl)amino]benzamide: Lacks the benzodioxole moiety.
Uniqueness
The presence of both the benzodioxole and methylsulfonyl groups in “N-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]benzamide” might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-23(19,20)17-12-4-2-3-10(7-12)15(18)16-11-5-6-13-14(8-11)22-9-21-13/h2-8,17H,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZURROXTZWKMLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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